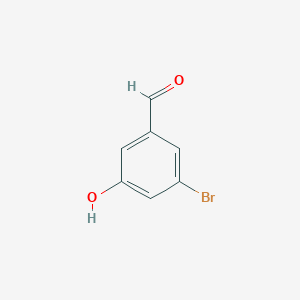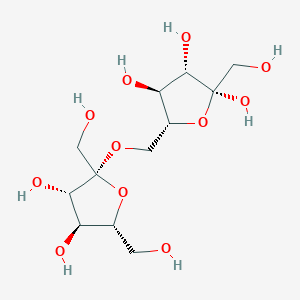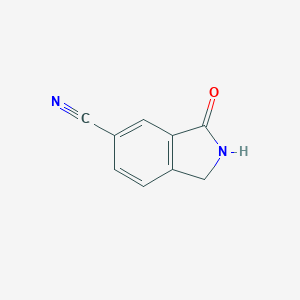
4-Bromnaphthalin-1-sulfonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromonaphthalene-1-sulfonic acid from Naphthionic acid has been reported . Other studies have discussed the synthesis of sulfonic acid derivatives immobilized on inorganic supports .Molecular Structure Analysis
The molecular structure of 4-Bromonaphthalene-1-sulfonic acid can be analyzed using spectroscopy methods such as Fourier transform infrared (FTIR) spectroscopy . FTIR can identify variations in the total composition of microorganisms through the determination of changes in functional groups in biomolecules .Chemical Reactions Analysis
Chemical reactions involving 4-Bromonaphthalene-1-sulfonic acid can be analyzed using various methods. For example, acid-base reactions in aqueous solutions are important processes in chemical and biological systems . The concept of titration can be used to distinguish between blank and back titrations .Physical and Chemical Properties Analysis
4-Bromonaphthalene-1-sulfonic acid has a molecular weight of 287.13 g/mol. It is a colorless or light yellow powder.Wissenschaftliche Forschungsanwendungen
Ionenaustausch und saure Katalyse
Die Oberflächenfunktionalisierung poröser Materialien mit Sulfonsäure-(SO3H)-Gruppen, wie z. B. 4-Bromnaphthalin-1-sulfonsäure, ist von besonderem Interesse für Anwendungen im Bereich des Ionenaustauschs und der sauren Katalyse . Diese Materialien sind ideale Trägerstrukturen für diese Anwendungen, da sie einen Advektions-dominierten Stofftransport in den Makroporen mit kurzen Diffusionslängen und einer großen Oberfläche (verfügbar für die Funktionalisierung) in ihrem mesoporösen Gerüst kombinieren .
Protonenleitung
Die Sulfonsäuregruppen in this compound machen sie auch für Anwendungen nützlich, die Protonenleitung erfordern . Die Fähigkeit, Protonen zu leiten, macht diese Materialien für den Einsatz in Brennstoffzellen und anderen Energiespeicher- und Umwandlungseinrichtungen geeignet .
Biomaterialanwendungen
Sulfonierte Moleküle wie this compound haben Anwendungen im Bereich der Biomaterialien gefunden . Der Sulfonierungsprozess, der Sulfonsäuregruppen einführt, verbessert die Eigenschaften von Biomaterialien . Dazu gehören Hydrogele, Gerüste und Nanopartikel, wobei die einzigartigen Vorteile der Sulfonierung hervorgehoben werden .
Zelluläre Reaktionen
Der Sulfonierungsprozess beeinflusst zelluläre Reaktionen, einschließlich Adhäsion, Proliferation und Differenzierung . Dies macht this compound nützlich in der Gewebezüchtung und regenerativen Medizin .
Arzneimittelfreisetzung
Sulfonierte Biomaterialien, einschließlich derer, die auf this compound basieren, spielen eine Rolle bei der Arzneimittelfreisetzung
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 4-Bromonaphthalene-1-sulfonic acid could involve its use in the synthesis of diverse N/O-containing heterocyclic frameworks . Another potential area of research could be the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
Wirkmechanismus
Target of Action
4-Bromonaphthalene-1-sulfonic acid is a type of sulfonamide, which are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . The primary targets of this compound are enzymes involved in the synthesis of nucleotides needed for nucleic acid synthesis .
Mode of Action
Sulfonamides, including 4-Bromonaphthalene-1-sulfonic acid, function by binding to the active site of an enzyme that catalyzes a reaction with the substrate . This can interfere with the normal metabolic process in two different ways:
- If the resemblance with the metabolite is significant, the antimetabolite can function as a substrate and form a product; however, the product will be unable to function as a substrate for the next step of the metabolic pathway .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of nucleotides, both purines and pyrimidines, that are needed for synthesis of DNA or RNA . By inhibiting these pathways, the compound can effectively disrupt the growth and proliferation of cells.
Pharmacokinetics
It’s known that sulfonamides in general are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 4-Bromonaphthalene-1-sulfonic acid is the inhibition of nucleic acid synthesis, which can lead to the cessation of cell growth and proliferation . This makes it a potential candidate for use in antibacterial and anticancer therapies.
Action Environment
The action, efficacy, and stability of 4-Bromonaphthalene-1-sulfonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
Eigenschaften
IUPAC Name |
4-bromonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJFYNGDSABPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477324 | |
| Record name | 4-Bromonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162109-20-8 | |
| Record name | 4-Bromonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)







